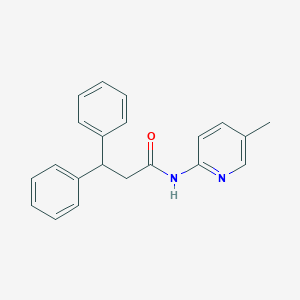
N-(5-methyl-2-pyridinyl)-3,3-diphenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-methyl-2-pyridinyl)-3,3-diphenylpropanamide: is an organic compound that belongs to the class of amides It features a pyridine ring substituted with a methyl group at the 5-position and a diphenylpropanamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-2-pyridinyl)-3,3-diphenylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-methyl-2-pyridinecarboxylic acid and 3,3-diphenylpropanoyl chloride.
Amidation Reaction: The carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with 3,3-diphenylpropanoyl chloride in the presence of a base such as triethylamine to form the desired amide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
化学反应分析
Types of Reactions: N-(5-methyl-2-pyridinyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination can be employed.
Major Products:
Oxidation: Formation of 5-carboxypyridin-2-yl-3,3-diphenylpropanamide.
Reduction: Formation of N-(5-methylpyridin-2-yl)-3,3-diphenylpropanamine.
Substitution: Formation of substituted derivatives depending on the electrophile used.
科学研究应用
Chemistry: N-(5-methyl-2-pyridinyl)-3,3-diphenylpropanamide is used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the synthesis of heterocyclic compounds and other functionalized derivatives.
Biology: In biological research, this compound may be used as a ligand in the study of enzyme interactions or as a probe in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its structural features make it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(5-methyl-2-pyridinyl)-3,3-diphenylpropanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological pathways and processes.
相似化合物的比较
N-(5-methylpyridin-2-yl)-3,3-diphenylpropanamine: This compound is similar but features an amine group instead of an amide.
N-(5-methylpyridin-2-yl)-3,3-diphenylpropanoic acid: This compound has a carboxylic acid group instead of an amide.
Uniqueness: N-(5-methyl-2-pyridinyl)-3,3-diphenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its amide linkage and aromatic rings provide stability and potential for diverse chemical modifications, making it a versatile compound in various research and industrial applications.
属性
分子式 |
C21H20N2O |
|---|---|
分子量 |
316.4 g/mol |
IUPAC 名称 |
N-(5-methylpyridin-2-yl)-3,3-diphenylpropanamide |
InChI |
InChI=1S/C21H20N2O/c1-16-12-13-20(22-15-16)23-21(24)14-19(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-13,15,19H,14H2,1H3,(H,22,23,24) |
InChI 键 |
CJMNZROIVHYHAH-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CC1=CN=C(C=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















